3-Aminopentane-1,5-diol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1956318-73-2 |
|---|---|
Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-aminopentane-1,5-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c6-5(1-3-7)2-4-8;/h5,7-8H,1-4,6H2;1H |
InChI Key |
ZIVYFRNSINBJHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CCO)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminopentane 1,5 Diol Hydrochloride
Classical Chemical Synthesis Routes
Traditional methods for synthesizing 3-Aminopentane-1,5-diol (B129640) hydrochloride often involve multi-step sequences that build the carbon skeleton and introduce the necessary functional groups in a controlled manner.
Reduction of Keto Precursors
A primary strategy for introducing the amine group at the central carbon involves the reductive amination of a keto precursor. This typically starts with a 3-oxopentanedioate derivative, such as diethyl 3-oxopentanedioate. The process involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine intermediate. While direct reduction of the keto-diol is conceivable, syntheses often proceed from the more stable keto-diester.
Reductive amination can be performed using various reducing agents. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) are effective for this transformation, capable of reducing the imine in the presence of other functional groups. nih.govnih.gov This method is favored for its high yields and the formation of fewer side products compared to stronger reducing agents. nih.gov
Transformations from Pre-existing Amino Alcohol Scaffolds
Synthesizing 3-Aminopentane-1,5-diol can also be approached by modifying existing molecules that already contain an amino alcohol framework. This method's viability depends on the availability of suitable starting scaffolds that can be chemically altered to yield the desired 1,5-diol structure. For instance, a molecule with a different chain length or functional group arrangement could be manipulated through chain extension or functional group interconversion to arrive at the target compound. While specific examples for this exact target are not prominent in readily available literature, the principle is a standard tool in synthetic organic chemistry.
Multi-step Syntheses from Readily Available Feedstocks
One of the most detailed and practical routes begins with the inexpensive and readily available feedstock, dimethyl 1,3-acetonedicarboxylate. google.com A documented synthesis involves a two-step (four-reaction) sequence to produce 3-Aminopentane-1,5-diol. google.com
The initial step is a reductive amination of the dimethyl 1,3-acetonedicarboxylate with benzylamine, followed by reduction of the resulting enamine to form dimethyl 3-(benzylamino)pentanedioate. This intermediate ester is then reduced to 3-(benzylamino)pentane-1,5-diol. The ester reduction can be accomplished using several reagents, with notable differences in efficiency and scalability. google.com Finally, the benzyl (B1604629) protecting group is removed via hydrogenolysis to yield the free amine, 3-Aminopentane-1,5-diol, which is then converted to its hydrochloride salt. google.com
Table 1: Comparison of Reducing Agents for Dimethyl 3-(benzylamino)pentanedioate
| Reducing Agent | Solvent | Reaction Time | Key Observations | Reference |
|---|---|---|---|---|
| Sodium borohydride (B1222165) | Not specified | 72 hours | Inexpensive but slow; results in a difficult-to-remove impurity. | google.com |
Advanced and Green Chemistry Approaches in 3-Aminopentane-1,5-diol Hydrochloride Synthesis
Modern synthetic efforts focus on improving efficiency, safety, and environmental impact. These approaches often employ catalytic systems to achieve high selectivity and yield under milder conditions.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a cornerstone of modern synthesis and is central to several routes for preparing 3-Aminopentane-1,5-diol. It is used in both the reductive amination of the keto precursor and for the deprotection of the amine. google.com
In the multi-step synthesis from dimethyl 1,3-acetonedicarboxylate, the final debenzylation step is efficiently carried out using catalytic hydrogenation. google.com The reaction typically employs a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com This method is clean and effective, yielding the desired product after removal of the catalyst by filtration.
Similarly, the hydrogenation of a 3-oxopentanedioate derivative in the presence of an ammonia (B1221849) source represents a direct catalytic route. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the hydrogenation of related 1,3-diones to their corresponding 1,3-diols. nih.govresearchgate.net This suggests its potential applicability in the reductive amination of keto-diester precursors under hydrogen pressure, offering a more atom-economical pathway.
Table 2: Example Conditions for Catalytic Hydrogenation in Synthesis
| Reaction Step | Catalyst | Pressure | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| Debenzylation of 3-(benzylamino)pentane-1,5-diol | Pd/C | 30 - 200 psi H₂ | 85°C | Non-aqueous conditions, clean deprotection. | google.com |
Ammonolysis Reactions for Direct Amine Introduction
Ammonolysis, the reaction with ammonia, provides another direct method for introducing the amine functionality. This approach could theoretically be applied to a precursor containing suitable leaving groups, such as a dihalide or a cyclic ether (epoxide). For example, the reaction of a 3-substituted pentane-1,5-diol derivative where the substituent is a good leaving group with ammonia could form the target amine. While less commonly documented for this specific molecule compared to reductive amination, ammonolysis remains a fundamental reaction for amine synthesis. The synthesis of related structures, such as 3-methylpiperidine (B147322) from 2-methylpentane-1,5-diamine, demonstrates the utility of cyclization and dehydrogenation reactions involving amines and di-functionalized carbon chains. beilstein-journals.org
Optimized Reduction Strategies (e.g., Sodium Borohydride reduction of N-Boc protected intermediates)
The reduction of ester functionalities is a critical step in the synthesis of 3-aminopentane-1,5-diol from common precursors like glutarate derivatives. While powerful reducing agents such as lithium aluminum hydride (LAH) can be used, they present significant handling hazards on a large scale and lead to complicated workups, especially for water-soluble products like aminodiols. google.com
A more optimized and safer strategy involves the use of sodium borohydride (NaBH₄), particularly on N-Boc (tert-butoxycarbonyl) protected intermediates. google.com A key precursor, dimethyl-3-amino-N-Boc-glutarate, can be effectively reduced using NaBH₄. google.com The presence of the Boc protecting group has been found to significantly accelerate the rate of the ester reduction. google.com This approach avoids the hazards associated with LAH and simplifies the process. The reaction is typically carried out by adding methanol (B129727) slowly to a refluxing mixture of the ester and sodium borohydride in a solvent like t-butyl alcohol or tetrahydrofuran. researchgate.net
Another route starting from dimethyl-3-N-benzylamino-glutarate can also employ sodium borohydride for the reduction. google.com However, this method can require extended reaction times (e.g., 72 hours) and may lead to impurities that are difficult to remove in subsequent steps. google.com An alternative for this specific intermediate is a toluene (B28343) solution of sodium bis(2-methoxyethoxy) aluminum hydride (Vitride), which is more scalable. google.com
A comparison of reduction strategies for glutarate-based precursors is summarized below:
| Precursor | Reducing Agent | Protecting Group | Key Advantages/Disadvantages |
| Diethyl-3-amino-glutarate HCl | Lithium Aluminum Hydride (LAH) | None | Disadvantages: Hazardous, difficult isolation from aluminum salts, poor yields. google.com |
| Dimethyl-3-N-benzylamino-glutarate | Sodium Borohydride | Benzyl | Disadvantages: Long reaction time, potential for hard-to-remove impurities. google.com |
| Dimethyl-3-N-benzylamino-glutarate | Vitride | Benzyl | Advantage: Easily scalable reducing agent. google.com |
| Dimethyl-3-amino-N-Boc-glutarate | Sodium Borohydride | Boc | Advantages: Boc group accelerates reduction, safer than LAH, high yields. google.com |
Innovative Purification and Isolation Techniques (e.g., Acidic Resin mediated purification and deprotection)
The high water solubility of 3-aminopentane-1,5-diol presents a significant challenge for its isolation and purification using traditional liquid-liquid extraction methods, which often require large volumes of environmentally harmful solvents like dichloromethane. Innovative techniques have been developed to overcome this hurdle, combining the final deprotection and purification steps into a single, efficient operation.
A prime example of this innovation is the use of solid-phase acidic resins, such as Amberlyst. google.com In the synthesis route involving the N-Boc protected intermediate (3-amino-N-Boc-pentan-1,5-diol), this intermediate can be treated with a strong acidic resin. google.com This serves two purposes simultaneously:
Deprotection: The acidic environment cleaves the acid-labile Boc group, liberating the free amine. google.com
Purification: The newly formed aminodiol, now protonated, binds to the acidic resin. Impurities can be washed away, and the pure product is subsequently released from the resin by treating it with an aqueous base, such as 7N ammonium (B1175870) hydroxide (B78521) solution. google.com
This resin-based method offers several advantages:
Eliminates Aqueous Workup: It avoids the need for large-scale solvent extractions.
Reduces Waste: The resin can potentially be filtered off, regenerated, and reused, aligning with green chemistry principles.
High Purity: The process is effective at isolating the final product with high purity (e.g., 99.5%).
Stereoselective Synthesis of this compound and its Enantiomers
It is important to note that 3-aminopentane-1,5-diol is an achiral molecule. Its structure contains a plane of symmetry that bisects the C-N bond at the C-3 position, as the two substituents on either side of this carbon are identical ethyl alcohol groups (-CH₂CH₂OH). Therefore, it does not exist as enantiomers. The following sections discuss stereoselective strategies that are applied to the synthesis of structurally related chiral amino diols, which are important building blocks in many biologically active compounds. beilstein-journals.orgresearchgate.net
Chiral Pool Approaches for Absolute Stereocontrol
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, terpenes, or carbohydrates as starting materials. researchgate.net This strategy transfers the inherent chirality of the starting material to the final product, providing excellent stereocontrol. For the synthesis of chiral amino diols, natural amino acids are particularly powerful tools. researchgate.net For instance, pinane-based 2-amino-1,3-diols have been synthesized in a stereoselective manner starting from (1R)-(−)-myrtenol, which is derived from α-pinene, a common component of the chiral pool. beilstein-journals.org While not directly applied to the achiral 3-aminopentane-1,5-diol, this approach is a cornerstone for producing its chiral analogues.
Asymmetric Synthesis Techniques
Asymmetric synthesis creates chiral molecules from achiral or racemic precursors through the use of a chiral catalyst, reagent, or auxiliary. This is a primary method for producing enantiomerically pure compounds when a suitable chiral pool starting material is not available. The stereoselective construction of the 2-amino-1,3-diol moiety is a key challenge and a focus of numerous studies. beilstein-journals.org One common strategy involves the stereoselective insertion of alcohol and amino groups into an olefin with the correct relative and absolute stereochemistry. beilstein-journals.org For example, the stereoselective synthesis of pinane-fused oxazolidin-2-ones can be achieved via a catalyzed aminohydroxylation reaction, which then yields the target aminodiol upon hydrolysis. beilstein-journals.org
Biocatalytic Strategies for Chiral Amino Diol Production (e.g., Transketolase and ω-Transaminase applications for related aminodiols)
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. illinois.edu Enzymes operate under mild conditions and can exhibit exquisite stereo- and regioselectivity, making them ideal for the production of chiral amines and amino alcohols. researchgate.netillinois.edu
Transketolase (TK) and ω-Transaminase (TA) Cascades:
A powerful biocatalytic route to chiral amino diols involves a cascade reaction combining a transketolase (TK) and an ω-transaminase (TA). acs.org Transketolases are enzymes that catalyze the transfer of a two-carbon ketol group from a donor substrate to an acceptor aldehyde, creating a new carbon-carbon bond with controlled stereochemistry. wikipedia.org ω-Transaminases catalyze the transfer of an amino group from a donor amine to a ketone or aldehyde, generating a chiral amine. mdpi.commdpi.com
In a one-pot, two-step cascade, these enzymes can be used to produce complex amino diols with multiple stereocenters. For example, in the synthesis of an aminodiol intermediate for the antibiotic florfenicol, an engineered transketolase was used to react with an aldehyde and a donor substrate to produce a chiral hydroxyketone intermediate. acs.org In the second step, an engineered ω-transaminase converted this intermediate into the final aminodiol product with high yield (76%) and excellent stereoselectivity (96% de and >99% ee). acs.org
The properties of these enzymes can be tuned through protein engineering to accept non-natural substrates or to invert their natural stereopreference, expanding their synthetic utility. acs.orgresearchgate.net
| Enzyme Type | Function in Amino Diol Synthesis | Key Features |
| Transketolase (TK) | Catalyzes asymmetric carbon-carbon bond formation to create a chiral hydroxyketone intermediate. acs.orgresearchgate.net | Thiamine diphosphate (B83284) (ThDP) dependent; can be engineered for specific substrate scope and stereoselectivity. acs.orgwikipedia.org |
| ω-Transaminase (ω-TA) | Transfers an amino group to a ketone (the intermediate from the TK reaction) to form a chiral amine, completing the amino diol structure. illinois.eduacs.org | Pyridoxal-5'-phosphate (PLP) dependent; can be (R)- or (S)-selective; subject to engineering to improve activity and stability. mdpi.comresearchgate.net |
Chemical Reactivity and Derivatization Strategies of 3 Aminopentane 1,5 Diol Hydrochloride
Reactions at Hydroxyl Functionalities
The two primary hydroxyl groups at the C1 and C5 positions of 3-aminopentane-1,5-diol (B129640) offer multiple avenues for chemical transformation. These reactions are analogous to those of other primary alcohols.
Oxidation Reactions to Corresponding Carbonyl Derivatives (Aldehydes and Ketones)
The primary alcohol groups of 3-aminopentane-1,5-diol can be oxidized to yield carbonyl compounds. The nature of the product depends on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically oxidize the primary alcohols to their corresponding aldehydes. nih.gov The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would lead to the formation of the dicarboxylic acid. nih.govresearchgate.net
It is important to note that without protection of the amino group, the reactivity of the amine could interfere with the oxidation of the hydroxyl groups. Therefore, a protecting group strategy for the amine, as discussed in section 3.2.2, would likely be employed prior to oxidation.
| Oxidizing Agent | Expected Product from Primary Alcohol |
| Pyridinium Chlorochromate (PCC) | Aldehyde |
| Dess-Martin Periodinane (DMP) | Aldehyde |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid |
Reduction Reactions to More Saturated Analogs
The hydroxyl groups of 3-aminopentane-1,5-diol are already in a reduced state and are not susceptible to further reduction. However, the carbonyl derivatives formed from oxidation (as described in 3.1.1) can be reduced back to the diol or other saturated analogs. For instance, if the diol were oxidized to a dialdehyde, it could then be reduced back to 3-aminopentane-1,5-diol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Furthermore, the synthesis of 3-aminopentane-1,5-diol itself often involves the reduction of ester functionalities. For example, a common synthetic route involves the reduction of dimethyl-3-amino-N-Boc-glutarate using sodium borohydride. google.com This highlights the importance of reduction reactions in the synthesis of the parent compound.
Chemoselective Acylation Protocols (e.g., selective acylation of C5-OH over C1-OH using organocatalysis)
Achieving selective functionalization of one hydroxyl group over the other in a diol presents a significant synthetic challenge. However, advances in organocatalysis have provided methodologies for such chemoselective transformations. While specific studies on the selective acylation of 3-aminopentane-1,5-diol are not prevalent, research on the closely related 2-aminopentane-1,5-diol (B1267231) derivative demonstrates the feasibility of this approach. nih.gov
In a study on a derivative of 2-aminopentane-1,5-diol, it was shown that an acyl group could be chemoselectively introduced onto the sterically hindered secondary hydroxyl group in the presence of the primary one through the use of a specific organocatalyst. nih.gov This catalyst-controlled reversal of chemoselectivity is a powerful tool. Generally, in the absence of a catalyst, the less sterically hindered primary hydroxyl group would be expected to react preferentially.
The principles of chemoselective acylation of amino alcohols using N-carbonylimidazoles and a suitable catalyst (e.g., DBU or a pyridinium ion) can also be applied. masterorganicchemistry.com These methods allow for either selective O-acylation or N-acylation depending on the chosen catalytic system. masterorganicchemistry.com
Reactions at the Amino Functionality
The primary amine at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of substituents.
Substitution Reactions with Diverse Electrophiles
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus reactive towards a range of electrophiles. One of the most important reactions of this type is reductive amination. In this reaction, the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to form a more substituted amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the imine in the presence of the carbonyl compound. nih.govmasterorganicchemistry.com
For instance, 3-aminopentane-1,5-diol is utilized as a substituent in the synthesis of Pamapimod, a p38 MAP kinase inhibitor. pharmaffiliates.com This incorporation would proceed via a substitution reaction at the amino group.
N-acylation is another common transformation, where the amine reacts with an acylating agent like an acid chloride or anhydride (B1165640) to form an amide.
Strategic Amine Protection and Deprotection Methodologies
In many synthetic sequences involving multifunctional molecules like 3-aminopentane-1,5-diol, it is necessary to temporarily block the reactivity of the amino group. This is achieved through the use of protecting groups.
Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). google.comwikipedia.orgorganic-chemistry.org
Boc Protection : The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org It is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). google.comwikipedia.org The synthesis of 3-aminopentane-1,5-diol itself often proceeds through a Boc-protected intermediate. google.com
Benzyl (B1604629) Protection : The amine can also be protected as a benzylamine. This is often achieved by reaction with a benzyl halide. Deprotection is typically accomplished by catalytic hydrogenation. wikipedia.org A synthetic route to 3-aminopentane-1,5-diol involves the use of a benzyl protecting group, which is subsequently removed. google.com
| Protecting Group | Introduction Reagent | Deprotection Condition |
| Boc | (Boc)₂O | Acidic (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate | Catalytic Hydrogenation |
| Benzyl | Benzyl bromide | Catalytic Hydrogenation |
Exploration of Reaction Mechanisms and Selectivity Control in the Derivatization of 3-Aminopentane-1,5-diol Hydrochloride
The strategic derivatization of this compound hinges on understanding and manipulating the intricate interplay of its functional groups. The presence of two primary hydroxyl groups and a central secondary amine, which is protonated in the hydrochloride salt, presents both challenges and opportunities for achieving selective chemical transformations. This section delves into the mechanistic underpinnings that govern the reactivity of this molecule, with a particular focus on the roles of non-covalent interactions and catalytic systems in directing reaction outcomes.
Role of Hydrogen Bonding and Ionic Interactions in Reactivity
The reactivity and selectivity of reactions involving this compound are profoundly influenced by a network of hydrogen bonds and ionic interactions. These non-covalent forces can dictate the conformational preferences of the molecule, modulate the nucleophilicity and electrophilicity of its functional groups, and stabilize transition states, thereby guiding the reaction pathway.
In the solid state and in solution, the protonated amine (ammonium) center and the hydroxyl groups can engage in extensive intramolecular and intermolecular hydrogen bonding . Intramolecular hydrogen bonds, where the hydroxyl groups interact with the ammonium (B1175870) ion or with each other, can lead to the formation of cyclic conformations. For instance, a pseudo-six-membered ring can be formed through hydrogen bonding between a hydroxyl group and the ammonium center. The stability of such conformations can influence which functional group is more sterically accessible or poised for reaction.
Ionic interactions are also central to the reactivity of the hydrochloride salt. The electrostatic attraction between the ammonium cation and the chloride anion, as well as with other polar or charged species in the reaction mixture, can affect the molecule's aggregation state and its interaction with reagents. nih.gov In non-polar solvents, ion-pairing can be significant, potentially shielding the ammonium group and influencing the reactivity of the distal hydroxyl groups. nih.gov Conversely, in polar, protic solvents, solvent molecules will compete for hydrogen bonding and solvate the ions, leading to a different reactivity profile.
The table below illustrates the key non-covalent interactions present in this compound and their potential effects on its chemical reactivity.
| Interaction Type | Participating Groups | Potential Effects on Reactivity |
| Intramolecular Hydrogen Bonding | -OH --- NH₃⁺-OH --- OH | - Pre-organizes the molecule into specific conformations.- Can enhance the nucleophilicity of a hydroxyl group by polarizing the O-H bond.- May sterically hinder one reaction site over another. |
| Intermolecular Hydrogen Bonding | Molecule-MoleculeMolecule-Solvent | - Influences solubility and aggregation.- Can mediate interactions with catalysts or reagents.- Solvent can compete with intramolecular hydrogen bonds, altering conformational equilibria. |
| Ionic Interactions (Ion-Pairing) | NH₃⁺ --- Cl⁻ | - Modulates the acidity of the ammonium proton.- Can influence the steric accessibility of the functional groups.- Affects solubility in different solvents. nih.gov |
Catalyst-Controlled Reactivity Profiles and Stereochemical Outcomes
Catalysis offers a powerful toolkit for controlling the reactivity and selectivity of multifunctional molecules like this compound. By employing suitable catalysts, it is possible to achieve selective functionalization of the amine or one of the hydroxyl groups, and in appropriately substituted analogs, control the stereochemical outcome of reactions.
Organocatalysis has emerged as a valuable strategy for the selective functionalization of diols. rsc.org For instance, catalysts that can form a temporary covalent bond with one hydroxyl group can activate it for subsequent reaction while the other remains protected. Chiral organocatalysts can be employed to differentiate between enantiotopic groups in prochiral substrates or to control the stereochemistry of newly formed chiral centers. While 3-aminopentane-1,5-diol itself is achiral, derivatization of the hydroxyl groups with different substituents can introduce chirality.
Metal-based catalysts also play a crucial role in the derivatization of amino alcohols. The choice of metal and its ligand sphere can dramatically influence the reaction's chemoselectivity and stereoselectivity. For example, a Lewis acidic metal center could coordinate to one or both hydroxyl groups, enhancing their leaving group ability or facilitating a nucleophilic attack. The amine group can also act as a ligand, directing the metal catalyst to a specific position in the molecule.
In the context of stereochemical control, if a chiral derivative of 3-aminopentane-1,5-diol were used, the catalyst could selectively react with one diastereomer over the other (kinetic resolution) or guide the reaction to form a specific stereoisomer. For example, in the Mannich reaction of certain aminoketones, the use of different secondary amine hydrochloride salts can lead to the stereoselective formation of a particular diastereomer. researchgate.net
The following table summarizes different catalytic strategies and their potential applications in the derivatization of this compound, along with the key factors influencing the outcome.
| Catalytic Strategy | Catalyst Type | Potential Application | Factors Influencing Selectivity and Stereochemistry |
| Acid/Base Catalysis | Brønsted or Lewis acids/bases | - Selective esterification or etherification of hydroxyl groups.- Acylation of the amine. | - pKa of the catalyst and substrate.- Steric hindrance around the reactive sites. |
| Organocatalysis | e.g., DMAP, chiral amines, N-heterocyclic carbenes | - Selective acylation, silylation, or glycosylation of one hydroxyl group. | - Non-covalent interactions between catalyst and substrate.- Steric and electronic properties of the catalyst. rsc.org |
| Transition Metal Catalysis | e.g., Rh, Ru, Pd, Cu complexes | - Cross-coupling reactions.- Asymmetric hydrogenation of derivatives.- Directed C-H functionalization. | - Nature of the metal and ligands.- Coordination of functional groups to the metal center. |
| Enzymatic Catalysis | e.g., Lipases, Proteases | - Highly selective and stereospecific transformations. | - Enzyme-substrate recognition (lock-and-key or induced fit).- Reaction conditions (pH, temperature, solvent). |
By carefully selecting the reaction conditions, solvent, and catalytic system, it is possible to navigate the complex reactivity landscape of this compound and achieve a wide range of selective transformations for the synthesis of more complex molecular architectures.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Aminopentane 1,5 Diol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of 3-Aminopentane-1,5-diol (B129640) hydrochloride, providing precise information about the carbon-hydrogen framework. High-resolution instruments are used to record spectra, with chemical shifts reported in parts per million (ppm). beilstein-journals.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. In the hydrochloride salt, the amine group is protonated, forming an ammonium (B1175870) group (-NH3+). The protons on the carbons adjacent to the hydroxyl groups (C1-H₂ and C5-H₂) would likely appear as a triplet in the 3.5-4.0 ppm range. The protons on the methylene (B1212753) groups at the C2 and C4 positions are expected to produce a multiplet in the 1.6-1.9 ppm range. The single proton on the C3 carbon, attached to the ammonium group, would likely appear as a multiplet around 2.8-3.2 ppm. The chemical shifts of the hydroxyl (-OH) and ammonium (-NH3+) protons are variable and depend on the solvent and concentration, often appearing as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The C1 and C5 carbons, bonded to the hydroxyl groups, are predicted to have a chemical shift in the range of 60-65 ppm. The C2 and C4 carbons are expected to resonate between 40-45 ppm. The C3 carbon, bearing the ammonium group, would likely appear in the 50-55 ppm range.
Predicted NMR Data for 3-Aminopentane-1,5-diol Hydrochloride
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C5 (-CH₂OH) | 3.5 - 4.0 | 60 - 65 |
| C2/C4 (-CH₂-) | 1.6 - 1.9 | 40 - 45 |
| C3 (-CH(NH₃⁺)-) | 2.8 - 3.2 | 50 - 55 |
| -NH₃⁺ | Variable (broad) | N/A |
| -OH | Variable (broad) | N/A |
Note: Data are predicted values and may vary based on solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of this compound and for separating it from any byproducts or impurities. Given the polar nature of the compound, containing both hydroxyl and ammonium groups, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using a polar-embedded column are suitable methods. A typical mobile phase would consist of an aqueous buffer mixed with a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com
For purity assessment, a standard HPLC system with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often employed, as the compound lacks a strong UV chromophore. The goal is to obtain a sharp, single peak for the main compound, with the peak area being proportional to its concentration, allowing for quantification of purity. researchgate.net
While 3-Aminopentane-1,5-diol itself is an achiral molecule (it lacks a chiral center), chiral HPLC is an indispensable technique for the analysis of related chiral compounds or derivatives. nih.govsigmaaldrich.com For instance, if a synthetic route could potentially produce chiral isomers, or if the compound is used as a precursor for a chiral molecule, chiral HPLC would be used to determine the enantiomeric excess (ee). nih.govnih.gov This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comsigmaaldrich.com For related amino diols, columns like Chiralpak AD-H have been used with mobile phases such as hexane (B92381) and isopropanol.
Typical HPLC Conditions for Analysis
| Parameter | Purity Assessment (HILIC) | Chiral Analysis (for derivatives) |
|---|---|---|
| Column | HILIC column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Acetonitrile/Aqueous Buffer | n-Hexane/Isopropanol |
| Detector | ELSD, Mass Spectrometer (MS) | UV, Polarimeter |
| Purpose | Quantify chemical purity | Determine enantiomeric excess (ee) |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling (e.g., ESI-MS, HRCI)
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and investigate the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition and identifying unknown impurities. scispace.com
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-Aminopentane-1,5-diol, as it can generate intact molecular ions in the gas phase from a solution. beilstein-journals.org In positive ion mode ESI-MS, the compound would be detected as its protonated molecule [M+H]⁺, where M is the free base (3-aminopentane-1,5-diol, molecular weight 119.16 g/mol ). pharmaffiliates.com Therefore, a prominent peak would be expected at an m/z (mass-to-charge ratio) of approximately 120.17.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion, providing structural information. Common fragmentation pathways for this compound are influenced by the amine and hydroxyl groups and include:
Loss of water (H₂O): A neutral loss of 18 Da from the molecular ion, resulting in a fragment peak.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.
Loss of a CH₂OH group: Cleavage can result in the loss of a hydroxymethyl radical (31 Da).
Predicted Mass Spectrometry Fragments for 3-Aminopentane-1,5-diol
| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 120 | [C₅H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 102 | [C₅H₁₂NO]⁺ | Loss of H₂O |
| 89 | [C₄H₁₁NO]⁺ | Loss of CH₂OH |
| 74 | [C₃H₈NO]⁺ | Alpha-cleavage (loss of -CH₂CH₂OH) |
Note: Based on the free base. Actual values may vary slightly.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller sub-2 µm particles. restek.com This technology offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.gov For this compound, UPLC is an excellent technique for rapid purity assessment and impurity profiling. bldpharm.com The increased peak capacity allows for better separation of the main compound from closely related impurities that might not be resolved by HPLC. nih.gov The analytical principles are similar to HPLC, often employing HILIC or reversed-phase methods, but with the benefit of significantly reduced run times and lower solvent consumption.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key expected absorptions include:
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ indicates the hydroxyl (-OH) groups, with the broadening due to hydrogen bonding. lumenlearning.com
N-H Stretch: For the hydrochloride salt, the primary amine is protonated to an ammonium salt (-NH₃⁺). This gives rise to a broad and often complex absorption in the 2800-3200 cm⁻¹ range, which may overlap with C-H stretches. pressbooks.pubopenstax.orglibretexts.org
C-H Stretch: A strong absorption between 2850-3000 cm⁻¹ is due to the stretching of the C-H bonds in the alkane backbone. openstax.orglibretexts.org
N-H Bend: The bending vibration for the ammonium group typically appears in the 1500-1600 cm⁻¹ region. pressbooks.pub
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol groups is expected in the 1050-1150 cm⁻¹ range. lumenlearning.com
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad, Strong) |
| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (Broad) |
| Alkane (-CH₂-) | C-H Stretch | 2850 - 3000 (Strong) |
| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 (Medium) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. nih.gov This method provides experimental verification of the empirical and molecular formula of a synthesized batch of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₅H₁₄ClNO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.
Theoretical Elemental Composition of C₅H₁₄ClNO₂ (MW: 155.62 g/mol )
| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 38.60% |
| Hydrogen | H | 1.008 | 14 | 14.11 | 9.07% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.78% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.00% |
Applications of 3 Aminopentane 1,5 Diol Hydrochloride As a Versatile Chemical Building Block
Role as a Chiral Synthon in Complex Organic Molecule Construction
In the synthesis of pharmaceuticals and other complex organic molecules, the three-dimensional arrangement of atoms, known as stereochemistry, is of paramount importance. Chiral building blocks are enantiomerically pure compounds that serve as foundational pieces in the construction of these intricate molecules. While 3-Aminopentane-1,5-diol (B129640) is itself an achiral molecule due to an internal plane of symmetry, it functions as a valuable pro-chiral building block. Its symmetrical structure provides a scaffold upon which chirality can be introduced in a controlled manner during a synthetic sequence.
The presence of a central secondary amine and two primary hydroxyl groups at the termini allows for selective chemical modifications. These modifications can lead to the creation of one or more stereocenters, transforming the achiral starting material into a chiral structure. The resulting chiral amino diol motifs are integral structural components in a variety of biologically active compounds, including antiviral glycosidase inhibitors, sphingolipids, and certain antibiotics. Therefore, the ability to convert 3-Aminopentane-1,5-diol into such chiral structures makes it a flexible and strategic starting point for synthesizing enantiomerically pure pharmaceutical agents. Optically active amino diols are recognized as crucial C-3 chiral building blocks for various therapeutic agents. niscpr.res.in
Intermediate in the Synthesis of Advanced Chemical Entities
The trifunctional nature of 3-Aminopentane-1,5-diol hydrochloride makes it a key intermediate in the multi-step synthesis of advanced chemical structures, particularly those with relevance to the pharmaceutical industry.
In medicinal chemistry, a "scaffold" refers to the core structure of a drug molecule, which is subsequently functionalized to fine-tune its biological activity, selectivity, and potency. 3-Aminopentane-1,5-diol serves as a precursor for such scaffolds. Its linear structure and strategically placed functional groups can be incorporated into larger molecules, forming the backbone of a new chemical entity. A significant application is its use as a key intermediate in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, a target for inflammatory diseases. google.com
Kinase inhibitors are a major class of drugs, primarily used in oncology, that function by blocking the action of protein kinases. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, making them a key therapeutic target. ed.ac.uk 3-Aminopentane-1,5-diol has been specifically identified as a crucial component in the synthesis of certain kinase inhibitors.
It is used as a substituent in the synthesis of Pamapimod, which is a selective inhibitor of the p38α MAP kinase isoform. pharmaffiliates.com Furthermore, a novel synthetic process highlights 3-Aminopentane-1,5-diol as a key intermediate for preparing 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one, a MAP-kinase inhibitor investigated for the treatment of rheumatoid arthritis. google.com In this synthesis, the diol is produced in high yield and purity, demonstrating its importance for the commercial-scale manufacturing of the final active pharmaceutical ingredient. google.com
| Target Inhibitor | Inhibitor Class | Role of 3-Aminopentane-1,5-diol | Therapeutic Area (Investigational) | Reference |
|---|---|---|---|---|
| Pamapimod | p38α MAP Kinase Inhibitor | Substituent in synthesis | Inflammatory Diseases | pharmaffiliates.com |
| 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one | MAP-Kinase Inhibitor | Key Intermediate | Rheumatoid Arthritis | google.com |
Participation in Organocatalytic Systems and Asymmetric Transformations
Multifunctional organic compounds, especially amino alcohols, are foundational in the field of catalysis. They can function as ligands for metal catalysts or as organocatalysts themselves, driving a wide array of chemical transformations. Monoterpene-based aminodiols, a related structural class, have been proven to be excellent chiral auxiliaries and catalysts in various stereoselective reactions. researchgate.netu-szeged.hu
While direct use of 3-Aminopentane-1,5-diol as an organocatalyst is not extensively detailed, its structure is highly relevant to this application. A notable interaction with catalytic systems is seen in its own synthesis and purification. google.com The deprotection of the Boc (tert-butoxycarbonyl) group and subsequent purification of 3-Aminopentane-1,5-diol can be achieved in a single operation using a solid-phase acidic resin such as Amberlyst. google.com These polymer-based resins are a form of catalyst that facilitates the reaction and simplifies purification, eliminating the need for aqueous workups and reducing waste. google.com This demonstrates the compound's compatibility with and role within processes involving catalytic polymer systems.
Utility in the Production of Specialized Polymers and Resins
The design of advanced materials like specialized polymers and resins often leverages the unique properties of multifunctional organic compounds. The presence of multiple distinct functional groups allows for specific intermolecular interactions, such as hydrogen bonding, which are crucial for creating materials with desired characteristics.
Computational and Theoretical Investigations of 3 Aminopentane 1,5 Diol Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of 3-aminopentane-1,5-diol (B129640) hydrochloride. The protonated amine and the hydroxyl groups can participate in a variety of intramolecular and intermolecular hydrogen bonds, which dictate the molecule's preferred shapes or conformations.
Detailed conformational analysis, often performed using molecular mechanics force fields, can predict the relative energies of different conformers. For 3-aminopentane-1,5-diol hydrochloride, the rotation around the C-C and C-N bonds gives rise to numerous possible conformations. The stability of these conformers is influenced by a balance of steric hindrance between the alkyl chains and the potential for hydrogen bonding between the ammonium (B1175870) group and the terminal hydroxyl groups.
Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in solution, showing how it interacts with solvent molecules and how its conformation fluctuates over time. These simulations are crucial for understanding its solubility and transport properties.
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (N-C3-C2-C1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| Anti | 180° | 0.0 | Extended chain, minimal steric clash |
| Gauche 1 | 60° | 1.2 | Potential for N-H...O hydrogen bond |
| Gauche 2 | -60° | 1.2 | Potential for N-H...O hydrogen bond |
| Eclipsed | 0° | 5.0 | High steric strain |
Note: This data is illustrative and represents typical energy differences for such fragments. Actual values would require specific calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine properties like orbital energies, partial atomic charges, and the electrostatic potential map. The protonated amino group significantly influences the electronic properties, withdrawing electron density from the carbon backbone and affecting the reactivity of the entire molecule.
These calculations can predict sites susceptible to nucleophilic or electrophilic attack. For instance, the electron-poor nature of the carbon atoms adjacent to the ammonium group might influence their reactivity. Furthermore, quantum chemical methods can model the transition states of reactions, offering insights into reaction barriers and mechanisms. nih.govresearchgate.net
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons |
| Dipole Moment | 5.4 D | Indicates the overall polarity of the molecule |
| Partial Charge on N | +0.85 | Shows the effect of protonation on the amine |
| Partial Charge on O | -0.65 | Highlights the nucleophilic character of the hydroxyls |
Note: These values are hypothetical and for illustrative purposes. Specific software and methods would be needed for precise calculations.
Kinetic Modeling and Optimization of Synthetic Pathways (e.g., enzymatic reactions)
Kinetic modeling is essential for optimizing the synthesis of 3-aminopentane-1,5-diol. This is particularly true for biocatalytic routes, which are becoming increasingly popular due to their high selectivity and environmentally friendly nature. acs.orgresearchgate.net A common biocatalytic approach for producing amino alcohols involves the use of transaminase enzymes.
Kinetic models for such enzymatic reactions typically describe the reaction rate as a function of substrate concentrations (the keto-diol precursor and an amine donor), enzyme concentration, and inhibitors (e.g., the product itself). acs.org By fitting experimental data to these models, optimal reaction conditions such as substrate loading, pH, and temperature can be determined to maximize yield and productivity. These models are also crucial for reactor design and scale-up from laboratory to industrial production. rsc.org
Bioinformatics-Guided Discovery and Engineering of Biocatalysts for Amino Diol Transformations
The synthesis of chiral amino diols often relies on highly selective enzymes. researchgate.net Bioinformatics plays a crucial role in discovering new and improved biocatalysts for these transformations. By searching genomic and metagenomic databases for sequences similar to known transaminases or other relevant enzymes, novel biocatalyst candidates can be identified. acs.org
Once a candidate enzyme is found, its active site can be modeled to predict its affinity and selectivity for the specific substrate required to produce 3-aminopentane-1,5-diol. If the natural enzyme is not optimal, protein engineering techniques, guided by computational modeling, can be used to introduce mutations that enhance its activity, stability, or selectivity. This bioinformatic-guided approach accelerates the development of efficient biocatalytic processes for the production of valuable amino diols. acs.orgresearchgate.net
Future Perspectives and Emerging Research Avenues for 3 Aminopentane 1,5 Diol Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 3-Aminopentane-1,5-diol (B129640) often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. google.com A key area of future research will be the development of more sustainable and efficient synthetic routes.
One promising approach is the application of biocatalysis . The use of enzymes, such as engineered amine dehydrogenases, offers a green alternative for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov These enzymatic reactions often proceed under mild conditions with high stereoselectivity, using ammonia (B1221849) as an inexpensive nitrogen source and generating water as the primary byproduct. frontiersin.orgnih.gov Research could focus on identifying or engineering enzymes capable of directly aminating a suitable diol or keto-diol precursor to produce 3-Aminopentane-1,5-diol. Another avenue lies in the stereospecific hydrolysis of 3-substituted glutarimides by imidases to produce optically active glutaric acid monoamides, which can then be reduced to the corresponding amino diol. nih.gov
Hydrogen borrowing catalysis represents another sustainable strategy for the amination of alcohols. mdpi.com This methodology allows for the direct conversion of diols to amino diols using a catalyst, with water as the only byproduct. mdpi.com Future work could involve screening catalysts, such as those based on ruthenium or iridium, for the efficient and selective amination of 1,5-pentanediol (B104693) to yield the desired product.
A patented synthesis of 3-amino-pentan-1,5-diol starts from dimethylacetone-1,3-dicarboxylate and involves the reduction of dimethyl-3-amino-N-Boc-glutarate using sodium borohydride (B1222165). google.com While effective, future research could aim to replace reagents like sodium borohydride with more environmentally benign reducing agents or catalytic hydrogenation processes.
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. frontiersin.orgnih.gov | Enzyme screening and engineering, optimization of fermentation processes. nih.gov |
| Hydrogen Borrowing Catalysis | Atom economy, use of sustainable reagents, water as a byproduct. mdpi.com | Catalyst development and screening, reaction optimization. |
| Improved Chemical Synthesis | Higher yields, reduced use of hazardous reagents. google.com | Development of novel reducing agents, catalytic hydrogenation. |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The trifunctional nature of 3-Aminopentane-1,5-diol hydrochloride, possessing a primary amine and two primary hydroxyl groups, opens up a vast landscape for chemical derivatization. Future research will undoubtedly focus on selectively modifying these functional groups to create a diverse library of novel compounds.
The primary amine can serve as a nucleophile in a variety of reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. For instance, reaction with activated carboxylic acids or their derivatives would yield a series of amides with tailored properties. nih.gov
The two primary hydroxyl groups offer opportunities for esterification, etherification, and protection/deprotection strategies. Selective protection of one or both hydroxyl groups would allow for sequential and site-specific modifications of the molecule. For example, the synthesis of novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers could be explored through multi-component reactions involving the amine and hydroxyl functionalities. d-nb.info
Furthermore, the combination of amine and hydroxyl groups allows for the formation of more complex heterocyclic structures. For example, condensation reactions with carbonyl compounds could lead to the formation of novel oxazolidine (B1195125) or piperidine (B6355638) derivatives. The exploration of one-pot, multi-component reactions involving this compound as a key building block could lead to the efficient synthesis of complex molecules with potential biological activity. nih.gov
| Functional Group | Potential Reactions | Resulting Derivatives |
| Primary Amine | Acylation, Alkylation, Reductive Amination | Amides, Secondary/Tertiary Amines |
| Primary Hydroxyls | Esterification, Etherification, Protection | Esters, Ethers, Silyl Ethers |
| Combined Functionality | Condensation with Carbonyls, Multi-component Reactions | Oxazolidines, Piperidines, Complex Heterocycles |
Integration with Advanced Manufacturing Technologies (e.g., Flow Chemistry, Process Analytical Technology)
The shift towards continuous manufacturing in the pharmaceutical and fine chemical industries presents a significant opportunity for the production of this compound. Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. vapourtec.comacs.orggoogle.com
The implementation of Process Analytical Technology (PAT) would be crucial for monitoring and controlling a continuous manufacturing process. researchgate.netnews-medical.netglobalresearchonline.netnih.gov PAT utilizes in-line and on-line analytical tools, such as spectroscopy (e.g., NIR, Raman) and chromatography, to provide real-time data on critical process parameters and quality attributes. researchgate.netnih.gov This data-rich approach enables a deeper understanding of the process, facilitates process control, and ensures consistent product quality. news-medical.netnih.gov A PAT-enabled continuous process for the production of this compound would represent a significant advancement in its manufacturing, leading to a more efficient, robust, and cost-effective process.
| Technology | Benefits for this compound Production | Research Focus |
| Flow Chemistry | Improved safety, enhanced reaction control, higher yields and purity. vapourtec.comacs.org | Reactor design, optimization of flow parameters, integration of purification. wipo.intrsc.org |
| Process Analytical Technology (PAT) | Real-time process monitoring, enhanced process understanding and control, consistent product quality. researchgate.netnews-medical.netnih.gov | Development of analytical methods, data analysis and modeling, implementation of control strategies. |
Investigation of Supramolecular Interactions and Self-Assembly of Derived Structures
The presence of multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (the nitrogen of the amine and the oxygen of the hydroxyls) in 3-Aminopentane-1,5-diol and its derivatives makes it an excellent candidate for studies in supramolecular chemistry . nih.govresearchgate.net The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is a rapidly growing field with applications in materials science, nanotechnology, and medicine. mdpi.comarizona.edu
Future research could explore the self-assembly of derivatives of 3-Aminopentane-1,5-diol into various supramolecular architectures, such as nanofibers, gels, and liquid crystals. researchgate.netrsc.org By strategically modifying the core structure, for example, by introducing aromatic or long alkyl chain substituents, the self-assembly behavior can be tuned. The interplay of hydrogen bonding, van der Waals forces, and π-π stacking interactions (in aromatic derivatives) will dictate the final supramolecular structure. arizona.edursc.org
The formation of co-crystals with other organic molecules is another exciting avenue. The diol and amine functionalities can form robust hydrogen-bonded networks with complementary molecules, leading to materials with novel physical and chemical properties. researchgate.net For instance, co-crystallization with dicarboxylic acids could lead to the formation of extended one-, two-, or three-dimensional networks. The study of these self-assembled structures could lead to the development of new functional materials, such as sensors, catalysts, or drug delivery systems. nih.gov
Expanding the Chiral Building Block Repertoire for Broader Synthetic Utility
Chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. rsc.orgnih.gov Chiral amino alcohols are a particularly valuable class of chiral building blocks used in the synthesis of numerous pharmaceuticals and other biologically active compounds. frontiersin.orgnih.gov
The synthesis of enantiomerically pure (R)- and (S)-3-Aminopentane-1,5-diol hydrochloride would significantly expand the toolbox of available chiral synthons. acs.org These chiral building blocks could be used in the stereoselective synthesis of complex target molecules, where the stereochemistry at the C3 position can be transferred to the final product. nih.govnih.govacs.orgmdpi.com
Future research in this area will focus on developing efficient and scalable methods for the asymmetric synthesis or chiral resolution of 3-Aminopentane-1,5-diol. Once available in enantiopure form, these building blocks could be incorporated into drug discovery programs to explore new chemical space and develop novel therapeutic agents. jocpr.com The strategic placement of the amino and hydroxyl groups in a 1,5-relationship provides a unique scaffold that could lead to the discovery of compounds with novel pharmacological profiles.
| Research Area | Significance | Future Directions |
| Asymmetric Synthesis | Access to enantiomerically pure building blocks. | Development of stereoselective catalytic methods. rsc.orgfrontiersin.org |
| Chiral Resolution | Separation of racemic mixtures to obtain pure enantiomers. | Development of efficient separation techniques (e.g., chiral chromatography, diastereomeric salt formation). |
| Application in Synthesis | Incorporation into complex molecules for drug discovery. nih.gov | Design and synthesis of novel ligands and catalysts based on the chiral scaffold. alfa-chemistry.com |
Q & A
Basic: What are the standard synthetic routes for 3-Aminopentane-1,5-diol hydrochloride, and how can researchers optimize yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization, acylation, and aminolysis. For example, analogous compounds like articaine hydrochloride are synthesized via a "one-pot" process combining cyclization, oxidation, and rearrangement steps . Optimization strategies include:
- Protection-Deprotection : Use of CBZ (carbobenzyloxy) groups to protect amine functionalities during intermediate steps, as seen in related amino-alcohol derivatives .
- Catalytic Efficiency : Selection of catalysts (e.g., acid/base catalysts) to enhance reaction rates and reduce byproducts.
- Purification : Recrystallization or chromatography (e.g., HPLC) to isolate high-purity final products, as demonstrated in impurity profiling of pharmaceutical standards .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and functional groups (e.g., hydroxyl, amine).
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities, referencing EP/BP pharmacopeial standards .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Diffraction (XRD) : To resolve crystal structures, especially for chiral variants .
Researchers should cross-validate results with synthetic intermediates and published spectral libraries to resolve ambiguities.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles, as mandated for analogous hydrochlorides .
- Decontamination : Immediate use of 70% ethanol or 10% sodium bicarbonate for spills to neutralize acidic residues .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, given the compound’s potential for skin/eye irritation .
- Waste Disposal : Segregate chemical waste in labeled containers for incineration, following institutional hazardous waste guidelines .
Advanced: How can researchers design hydrogels or sustained-release formulations incorporating this compound?
Methodological Answer:
- Polymer Selection : Use biocompatible polymers (e.g., chitosan, polyethylene glycol) for hydrogel matrices, as demonstrated in metformin hydrochloride formulations .
- Crosslinking Strategies : Employ UV irradiation or ionic crosslinkers (e.g., Ca²⁺) to modulate drug release kinetics.
- In Vitro/In Vivo Testing : Assess drug release profiles using Franz diffusion cells and validate efficacy in burn or wound-healing models .
- Stability Studies : Monitor pH-dependent degradation and storage conditions (e.g., lyophilization for long-term stability).
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?
Methodological Answer:
- Target Identification : Prioritize receptors like EGFR or SRC kinases, which are structurally analogous to docked ligands in related studies .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with affinity thresholds set at ≤-5 kcal/mol for viable interactions .
- Validation : Compare docking results with experimental binding assays (e.g., surface plasmon resonance) to resolve discrepancies.
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational stability over 100-ns trajectories.
Advanced: How should researchers address contradictions in stability or bioactivity data for this compound across studies?
Methodological Answer:
- Controlled Replication : Standardize experimental conditions (e.g., pH, temperature) to isolate variables affecting stability .
- Impurity Profiling : Use HPLC-MS to identify degradation products or synthetic byproducts that may skew bioactivity results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., aminophenazone hydrochloride) to identify trends in reactivity or pharmacokinetics .
- Collaborative Validation : Share raw datasets via platforms like PubChem to enable third-party verification .
Advanced: What strategies can resolve stereochemical challenges during the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured protecting groups (e.g., CBZ) to direct stereoselective reactions .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reductions .
- Crystallographic Analysis : Resolve racemic mixtures via chiral column chromatography or cocrystallization with resolving agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
